![molecular formula C18H19ClN2O3S B2412112 (4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone CAS No. 339101-80-3](/img/structure/B2412112.png)
(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone (abbreviated 4-ACPMP) is a novel compound with a wide range of applications in scientific research. It is a synthetic compound that has been developed as a potential therapeutic agent. 4-ACPMP is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for communication between nerve cells. By inhibiting AChE, 4-ACPMP can increase the action of acetylcholine, resulting in improved cognitive and memory functions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Herbicidal and Insecticidal Activities : A study by Wang et al. (2015) found that derivatives of N-phenylpyrazolyl aryl methanones, which include compounds structurally related to the given chemical, exhibit notable herbicidal and insecticidal activities. This research indicates potential agricultural applications.
Antiestrogenic Activity : Research by Jones et al. (1979) demonstrated the antiestrogenic activity of a related compound in rats and mice, both orally and subcutaneously. This study suggests potential applications in the treatment of estrogen-related disorders.
Anti-Inflammatory Activity : A study conducted by Ottosen et al. (2003) on 4-aminobenzophenones, which share a similar chemical structure, revealed significant anti-inflammatory effects. This research points to possible uses in anti-inflammatory therapies.
Antimicrobial and Anticancer Agents : The work of Hafez et al. (2016) on pyrazole derivatives related to the compound demonstrated promising antimicrobial and anticancer activities.
Structural and Molecular Studies
Molecular Docking and Antibacterial Activity : Research by Shahana and Yardily (2020) explored the molecular docking and antibacterial activity of compounds structurally similar to the target compound. This provides insights into their potential use in antibacterial applications.
Spectral Characterization and DFT Studies : Shahana and Yardily (2020) also conducted spectral characterization and density functional theory (DFT) studies of related compounds, aiding in the understanding of their chemical properties.
Eigenschaften
IUPAC Name |
[4-amino-3-[(4-chlorophenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-4-6-16(7-5-15)25(23,24)12-14-11-13(3-8-17(14)20)18(22)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZPQDAUFLSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
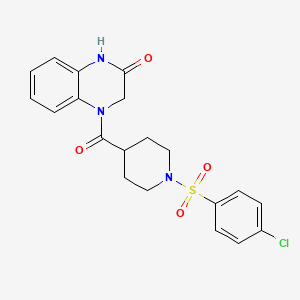
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
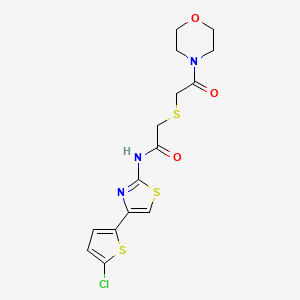
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)
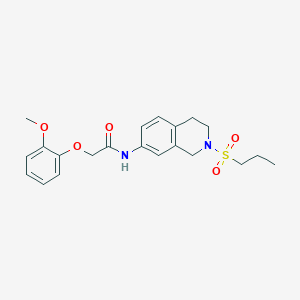
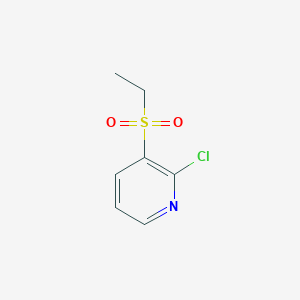
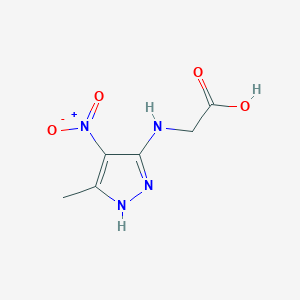
![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)
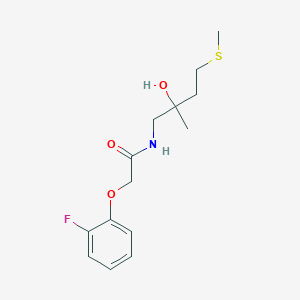
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)